molecular formula C18H19NO4S2 B587223 Scopine-2,2-dithienyl glycolate CAS No. 136310-64-0

Scopine-2,2-dithienyl glycolate

Cat. No.: B587223
CAS No.: 136310-64-0
M. Wt: 377.473
InChI Key: VPJFFOQGKSJBAY-UGTXJPTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Scopine-2,2-dithienyl glycolate can be synthesized through a transesterification reaction between scopolamine and methyl 2,2-bis(2-thienyl) glycolate. This reaction typically involves the use of sodium metal or sodium methoxide as a catalyst in a toluene solvent or under solvent-free conditions . The product is then purified and isolated as an off-white solid with a melting point of 138-140°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Scopine-2,2-dithienyl glycolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Scopine-2,2-dithienyl glycolate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Tiotropium bromide: A direct derivative of scopine-2,2-dithienyl glycolate, used as a bronchodilator.

    Scopolamine: Another compound with similar structural features, used for its anticholinergic properties.

    Methyl 2,2-dithienylglycolate: A related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of tiotropium bromide. Its structural features and reactivity make it an essential compound in the pharmaceutical industry for the production of effective bronchodilators .

Properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJFFOQGKSJBAY-UGTXJPTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601110074
Record name (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136310-64-0
Record name (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601110074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product of step (b) (2.00 g, 12.9 mmol) and the product of step (a) (3.61 g, 14.2 mmol) were melted together at 70° C., under a vacuum of 210 Torr for 1 h. Sodium hydride (60% suspension in oil, 620 mg, 15.5 mmol) was added and the reaction mixture was stirred at 70° C. under 210 Torr for 3 h. The reaction mixture was allowed to cool to ambient temperature and then water (30 mL) and dichloromethane (30 mL) were added. The organic layer was separated and washed with water (2×20 mL), dried (magnesium sulfate), filtered and the solvent was removed under reduced pressure. The resulting residue was purified by flash chromatography (5% MeOH/DCM) to give the title compound as a solid (2.03 g, 5.4 mmol, 42%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
42%
Customer
Q & A

Q1: What is the main application of the described HPLC method in the context of scopine-2,2-dithienyl glycolate?

A1: The developed HPLC method is primarily used to determine the concentration of this compound and methyl 2,2-dithienyl glycolate within a reaction solution. [] This is crucial for monitoring the synthetic process of tiotropium bromide, where these compounds act as important intermediates. By accurately quantifying their presence, researchers and manufacturers can optimize reaction conditions and ensure the quality of the final drug product.

Q2: What are the key performance characteristics of the developed HPLC method for analyzing this compound?

A2: The HPLC method demonstrates favorable performance characteristics for analyzing this compound. [] It exhibits high sensitivity, allowing for detection and quantification at low concentrations. Additionally, the method showcases high selectivity, effectively separating and quantifying the target compounds even in complex mixtures. The method boasts excellent linearity within a specific concentration range (1.52~194 μg·mL-1 for methyl 2,2-dithienyl glycolate and 1.61~206 μg·mL-1 for this compound), ensuring accurate and reliable measurements. Lastly, the method demonstrates good accuracy, with average recoveries of 94.43% for this compound and 96.21% for methyl 2,2-dithienyl glycolate, indicating the method's reliability in quantifying these compounds.

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